6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Antitubercular activity Mycobacterium tuberculosis MIC

Order the (6S)-configured 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol as the mandatory chiral alcohol intermediate for pretomanid (PA-824) synthesis. Unlike the inactive (6R)-enantiomer or the 3-nitro regioisomer (MIC >128 µM), only this (6S)-alcohol enables direct etherification with 4-(trifluoromethoxy)benzyl halides to yield bioactive antitubercular agents targeting Ddn nitroreductase. The fused oxazine core provides target-class selectivity against M. tuberculosis, enabling modular derivatization at the 6-position for SAR exploration of biphenyl analogues with >200-fold improved in vivo efficacy. Procurement of this stereochemically defined scaffold eliminates costly chiral resolution and ensures reproducible SAR outcomes for GMP synthesis.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Cat. No. B7965393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESC1C(COC2=NC=CN21)O
InChIInChI=1S/C6H8N2O2/c9-5-3-8-2-1-7-6(8)10-4-5/h1-2,5,9H,3-4H2
InChIKeyVVLPEZLZQGQHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: Procurement Guide for Antitubercular Scaffold Intermediates


6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a bicyclic nitroimidazooxazine core scaffold serving as the essential chiral alcohol intermediate for synthesizing pretomanid (PA-824) and related antitubercular agents [1]. This (6S)-configured compound (CAS: 187235-08-1) features a fused imidazo[2,1-b][1,3]oxazine ring system with a nitro group at the 2-position and a hydroxyl at the 6-position, enabling diverse derivatization at the 6-position for structure-activity relationship (SAR) exploration [2]. The scaffold exhibits selective activity against Mycobacterium tuberculosis under both replicating and non-replicating conditions via deazaflavin-dependent nitroreductase (Ddn) activation, while showing negligible activity against other bacterial or fungal pathogens [3].

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: Why In-Class Analogs Cannot Be Interchanged


Direct substitution of 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol with structurally similar nitroimidazole scaffolds introduces critical performance divergences that preclude interchangeable use. The fused oxazine ring system distinguishes this scaffold from the related nitroimidazooxazole class (e.g., delamanid precursors), with the oxazine oxygen position at the 2-position being essential for aerobic antitubercular activity; replacement by nitrogen or sulfur yields equipotent analogs, but replacement by carbon significantly reduces potency [1]. Furthermore, the 6-hydroxyl stereochemistry is critical—the (6S)-enantiomer serves as the active intermediate for pretomanid synthesis, whereas the (6R)-enantiomer produces compounds with divergent biological profiles [2]. Even within the same scaffold class, substitution at the 2-position dramatically alters activity: the 3-nitro isomer of pretomanid displays no antitubercular activity (MIC > 128 μM), underscoring that regioisomeric substitution cannot be casually interchanged [3]. These structure-dependent activity cliffs mandate precise compound specification for reproducible research and synthesis outcomes.

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: Quantified Differentiation Data Against Key Comparators


Antitubercular Potency: 6-Alcohol Intermediate vs. 6-Benzyloxy PA-824

The unsubstituted (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol alcohol itself retains measurable antitubercular activity against M. tuberculosis H37Rv, though with reduced potency compared to the fully elaborated 6-benzyloxy drug PA-824. The alcohol serves as the essential synthetic intermediate and baseline comparator for SAR studies [1].

Antitubercular activity Mycobacterium tuberculosis MIC

Regioisomeric Specificity: 2-Nitro vs. 3-Nitro Imidazooxazine Isomers

The 2-nitro substitution pattern of the target compound is essential for antitubercular activity. The 3-nitro isomer of pretomanid (compound 8) was synthesized and tested, displaying no antitubercular activity (MIC > 128 μM) against M. tuberculosis H37Rv, whereas the 2-nitro-containing parent scaffold retains activity [1]. This regioisomeric specificity is attributed to differential recognition by the deazaflavin-dependent nitroreductase (Ddn) activation enzyme.

Regioisomer Antitubercular activity Nitroimidazole

Scaffold Class Selectivity: Imidazooxazine vs. Imidazooxazole Antitubercular Profiles

The imidazo[2,1-b][1,3]oxazine scaffold (target compound class) and the imidazo[2,1-b]oxazole scaffold (e.g., delamanid/OPC-67683 class) exhibit distinct biological profiles despite structural similarity. Imidazo[2,1-b][1,3]oxazine derivatives show activity against both aerobic and anaerobic M. tuberculosis populations, whereas imidazooxazoles (such as CGI-17341 and OPC-67683) demonstrate different potency profiles [1]. The oxygen atom at the 2-position of the imidazole ring is required for aerobic activity in the oxazine series; substitution by nitrogen or sulfur yields equipotent analogs, but carbon replacement significantly reduces potency [1].

Scaffold selectivity Antitubercular Nitroimidazole class

Solubility Profile: Imidazooxazine Alcohol vs. 6-Benzyloxy PA-824

The 6-alcohol intermediate (target compound) exhibits fundamentally different solubility characteristics compared to the 6-benzyloxy drug PA-824. The alcohol is soluble in chloroform, dichloromethane, and methanol , whereas PA-824 suffers from poor aqueous solubility that complicates formulation development [1]. This solubility differential reflects the absence of the lipophilic p-trifluoromethoxybenzyl ether tail in the intermediate, which drives tight crystal packing in the fully elaborated drug [1].

Solubility Formulation Physicochemical properties

6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol: Optimal Procurement-Driven Application Scenarios


Synthesis of Pretomanid (PA-824) and 6-Substituted Antitubercular Analogs

The (6S)-alcohol serves as the direct coupling partner for synthesizing pretomanid (PA-824) via etherification with 4-(trifluoromethoxy)benzyl halides [1]. This application scenario is the primary procurement driver, enabling modular derivatization at the 6-position to explore SAR for improved potency, metabolic stability, and in vivo efficacy. Biphenyl analogues synthesized from this intermediate achieved >200-fold higher in vivo efficacies than the parent drug when optimized for microsomal stability [1].

Medicinal Chemistry SAR Exploration of 6-Amino and 6-Carbamate Derivatives

The 6-hydroxyl group can be converted to amine or carbamate functionalities for enhanced solubility and potency exploration. Replacement of the benzylic oxygen at the 6-position by nitrogen slightly improved potency and facilitated exploration of SAR in the more soluble 6-amino series [2]. Recent carbamate derivatives synthesized from related intermediates achieved MIC90 values of 0.18–1.63 μM against M. tuberculosis H37Rv, with selected compounds demonstrating 1-log greater reduction in mycobacterial burden than pretomanid in infected macrophages [3].

Enantioselective Synthesis and Chiral Purity Control

The (6S)-enantiomer (CAS 187235-08-1) is specifically required for synthesizing bioactive pretomanid; the (6R)-enantiomer (CAS 187235-13-8) yields compounds with divergent biological profiles . Procurement of the stereochemically defined (6S)-alcohol ensures reproducible SAR outcomes and eliminates the need for costly chiral resolution steps. This scenario is critical for GMP synthesis and regulatory documentation where stereochemical integrity must be maintained.

Building Block for Fused Heterocyclic Library Synthesis

The imidazo[2,1-b][1,3]oxazine core serves as a privileged scaffold for generating diverse compound libraries targeting mycobacterial infections. The 6-alcohol intermediate enables parallel synthesis of ether, ester, carbamate, and amine derivatives for high-throughput screening against drug-resistant M. tuberculosis strains [3]. This scaffold shows negligible activity against other bacteria or fungi, providing target-class selectivity advantageous for tuberculosis-focused screening cascades [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.